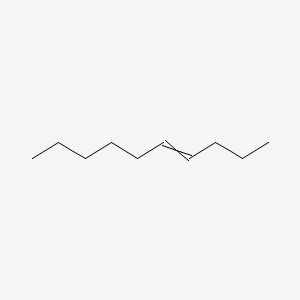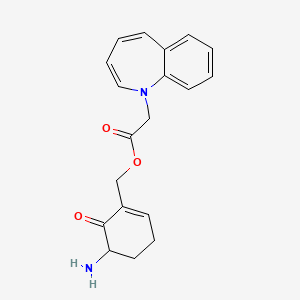
Amyl Amylen
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amyl Amylen is a natural product found in Angelica gigas with data available.
科学的研究の応用
Lipid Nanoparticle Systems for Gene Therapies
Amyl amylen, a component of lipid nanoparticle (LNP) systems, is instrumental in gene therapies. LNPs are leading non-viral delivery systems for genetic drugs like siRNA, mRNA, or plasmid DNA, used for silencing pathological genes, expressing therapeutic proteins, or gene-editing. LNPs demonstrate advantages in potency, payload, and design flexibility, crucial for gene therapy's potential. A significant application includes treating transthyretin-induced amyloidosis, an otherwise untreatable disease, with LNP siRNA drugs (Cullis & Hope, 2017).
Understanding Protein Misfolding Diseases
Amyl amylen's relation to amyloid structures contributes to understanding protein aggregation and amyloid formation, key to researching debilitating diseases like Alzheimer's and type II diabetes. This knowledge aids in exploring the functional forms of peptides and proteins, maintaining protein homeostasis, and avoiding protein metastasis (Knowles, Vendruscolo, & Dobson, 2014).
Advances in Alzheimer's Disease Research
Amyl amylen is significant in Alzheimer's disease research, particularly in understanding amyloid β-protein's role. Studies focusing on amyloid-β protein's accumulation and cytotoxicity have provided insights into Alzheimer's disease's pathogenesis and potential therapeutic targets (Selkoe, 1999); (Selkoe, 1996); (Selkoe, 2000).
Amyloid β-Protein and Genetic Interventions
Research in Alzheimer's disease also includes using small-molecule anionic sulphonates or sulphates to interfere with amyloid formation, suggesting potential therapeutic applications (Kisilevsky et al., 1995). Additionally, targeting Alzheimer's disease genes with RNA interference for silencing mutant alleles presents an effective strategy (Miller et al., 2004).
特性
IUPAC Name |
dec-4-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h7,9H,3-6,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVOPSCRHKEUNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50876156 |
Source


|
| Record name | 4-Decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50876156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Decene | |
CAS RN |
19689-18-0 |
Source


|
| Record name | 4-Decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50876156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


